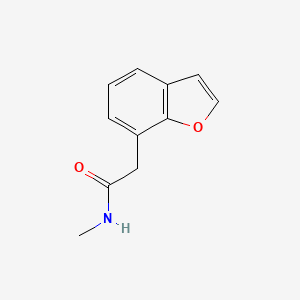

benzofuran-7-yl-N-methylacetamide

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(1-benzofuran-7-yl)-N-methylacetamide |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-9-4-2-3-8-5-6-14-11(8)9/h2-6H,7H2,1H3,(H,12,13) |

InChI Key |

QKXDHSTTXJBNRN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=CC2=C1OC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives, including benzofuran-7-yl-N-methylacetamide, have been studied for their antimicrobial properties against various pathogens. Research has shown that these compounds exhibit promising activity against both bacterial and fungal strains.

Key Findings:

- Antitubercular Activity : A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. Compounds showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating potent activity against tuberculosis .

- Antifungal Activity : Benzofuran derivatives have also demonstrated efficacy against fungal strains such as Candida albicans. The presence of specific substituents on the benzofuran ring enhanced their antifungal properties, with some compounds reaching MIC values comparable to established antifungal agents .

Anticancer Applications

The anticancer potential of benzofuran derivatives is another area of active research. Several studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Mechanisms of Action:

- Induction of Apoptosis : Research indicates that certain benzofuran derivatives can trigger apoptotic pathways in cancer cells. For example, compounds have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to cell death in various cancer lines, including breast and liver cancers .

- Cell Cycle Arrest : Some benzofuran derivatives have been reported to cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes. This mechanism has been linked to their effectiveness against human breast adenocarcinoma cells (MCF-7), where they exhibited IC50 values lower than traditional chemotherapeutics like cisplatin .

Comprehensive Data Table

The following table summarizes the biological activities and corresponding IC50/MIC values of selected benzofuran derivatives:

| Compound Name | Activity Type | Target Pathogen/Cancer Cell | IC50/MIC Value |

|---|---|---|---|

| This compound | Antitubercular | M. tuberculosis H37Rv | 2 μg/mL |

| Benzofuran derivative 1 | Antifungal | Candida albicans | 0.5 mg/mL |

| Benzofuran derivative 2 | Anticancer | MCF-7 (breast cancer) | 1.287 mM |

| Benzofuran derivative 3 | Anticancer | HepG2 (liver cancer) | 2.6 mM |

Case Studies

- Study on Antimicrobial Activity : A study synthesized a series of benzofuran-3-carbohydrazide derivatives, which were evaluated for their activity against M. tuberculosis. The findings indicated that specific structural modifications could enhance antimicrobial efficacy, making these compounds potential candidates for further development in treating resistant strains .

- Investigation into Anticancer Properties : Research focusing on the antiproliferative effects of benzofuran hybrids revealed that certain derivatives could significantly inhibit the growth of MCF-7 cells, outperforming traditional chemotherapeutics in some cases. This study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts .

Q & A

Q. Basic Research Focus

- Methodological Answer : Synthesis typically involves benzofuran ring functionalization followed by N-methylacetamide coupling. Key steps include:

- Benzofuran Precursor Preparation : Use Friedel-Crafts acylation or Suzuki-Miyaura coupling for regioselective substitution at the 7-position .

- Acetamide Coupling : Employ carbodiimide-mediated condensation (e.g., EDC/HOBt) with N-methylamine under inert conditions.

- Purity Assurance : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR .

- Reproducibility Guidelines :

- Document reaction parameters (temperature, solvent ratios, catalyst loading) in full .

- Include spectral data (e.g., NMR chemical shifts, HPLC retention times) in supplementary materials for cross-validation .

Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Q. Basic Research Focus

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for benzofuran aromatic protons (δ 6.8–7.5 ppm), acetamide methyl groups (δ 2.0–2.2 ppm), and N-methyl resonance (δ 3.0–3.3 ppm) .

- HPLC-MS/MS : Use a C18 column with electrospray ionization (ESI) in positive mode for mass confirmation (e.g., [M+H]⁺ ion) .

- FT-IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

How can researchers optimize HPLC-MS/MS parameters for accurate quantification of this compound in biological matrices?

Q. Advanced Research Focus

- Methodological Answer :

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% formic acid in water/acetonitrile (70:30 → 10:90 gradient) |

| Flow Rate | 0.3 mL/min |

- MS/MS Detection : Monitor transitions (e.g., m/z 246 → 154 for quantification; m/z 246 → 98 for confirmation) with collision energy optimized via tuning .

What strategies are effective in resolving contradictory findings regarding the compound’s bioactivity across different in vitro models?

Q. Advanced Research Focus

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time .

- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Mechanistic Profiling : Use siRNA knockdown or pharmacological inhibitors to isolate target-specific pathways .

- Meta-Analysis : Pool data from independent studies to assess heterogeneity via I² statistics .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic Research Focus

- Methodological Answer :

How can in silico modeling predict the molecular targets and pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- Methodological Answer :

- Target Prediction : Use molecular docking (AutoDock Vina) against protein databases (PDB) to identify binding affinities for enzymes like COX-2 or kinases .

- ADME Profiling : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions .

- Validation : Correlate in silico results with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

What methodologies are suitable for investigating the metabolic pathways of this compound using isotopic labeling?

Q. Advanced Research Focus

- Methodological Answer :

- Isotope Incorporation : Synthesize ¹³C-labeled acetamide or deuterated benzofuran moieties for tracer studies .

- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect isotopic patterns in urine/hepatocyte incubations .

- Pathway Mapping : Apply software (e.g., MetaboAnalyst) to link metabolites to hepatic CYP450 or glucuronidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.